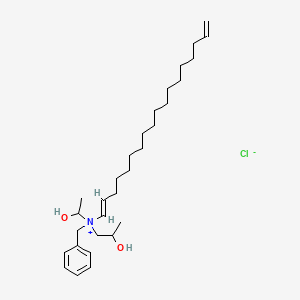![molecular formula C6H4N2O3S B14156592 3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 53229-51-9](/img/structure/B14156592.png)
3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused thieno-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antiproliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 2-amino-3-ethoxycarbonylthiophenes with formamide at elevated temperatures (around 200°C) . This reaction results in the formation of the thieno-pyrimidine core structure.
Industrial Production Methods
This often includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thieno ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino and thiol-substituted thieno-pyrimidines.
Scientific Research Applications
3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Explored for its anti-inflammatory and antiproliferative properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets:
Molecular Targets: The compound is known to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases.
Pathways Involved: By inhibiting these enzymes, the compound can modulate signaling pathways involved in cell proliferation, survival, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with a similar core structure and biological properties.
Uniqueness
3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can significantly influence its reactivity and biological activity .
Properties
CAS No. |
53229-51-9 |
|---|---|
Molecular Formula |
C6H4N2O3S |
Molecular Weight |
184.17 g/mol |
IUPAC Name |
3-hydroxy-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4N2O3S/c9-5-4-3(1-2-12-4)7-6(10)8(5)11/h1-2,11H,(H,7,10) |
InChI Key |
PPUWOFYPBMFNQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1NC(=O)N(C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


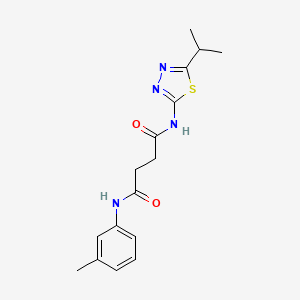
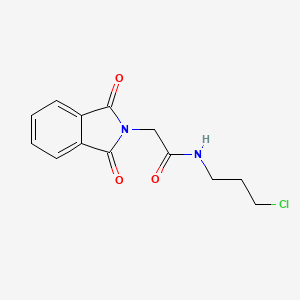
![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)
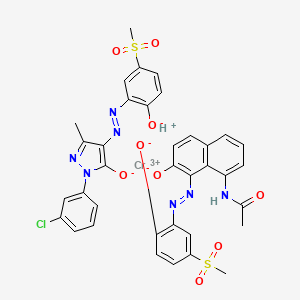

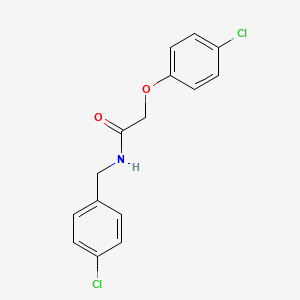
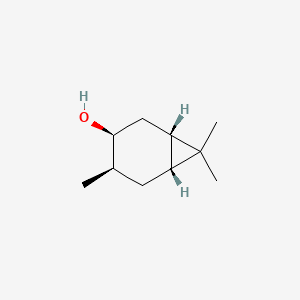
![1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine](/img/structure/B14156540.png)
![5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14156550.png)
![3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B14156562.png)
![N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B14156569.png)
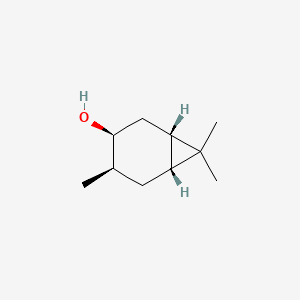
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14156586.png)
